2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide
Description
The compound “2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide” is a synthetic purine derivative featuring a 1,3-dimethylxanthine core modified with a piperazine-linked 2-fluorophenyl group and an acetamide side chain. Its structure integrates key pharmacophores: the xanthine scaffold is associated with phosphodiesterase (PDE) inhibition, while the piperazine moiety enhances receptor binding and pharmacokinetic properties . The 2-fluorophenyl substituent likely modulates electron-withdrawing effects and lipophilicity, influencing both potency and selectivity.
Properties
IUPAC Name |
2-[8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN7O3/c1-24-18-17(19(30)25(2)20(24)31)28(11-15(22)29)16(23-18)12-26-7-9-27(10-8-26)14-6-4-3-5-13(14)21/h3-6H,7-12H2,1-2H3,(H2,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLUHPWPJRWECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using halogenated precursors.
Coupling with Purine Derivative: The final step involves coupling the piperazine derivative with a purine derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to scale up production .
Chemical Reactions Analysis
Types of Reactions
2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and purine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated precursors and nucleophiles like amines and thiols are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Pharmacological Applications
1. Antitumor Activity
Recent studies have indicated that compounds similar to 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide exhibit antitumor properties by inhibiting specific kinases involved in cancer progression. For instance, the related compound avapritinib has shown efficacy against gastrointestinal stromal tumors by targeting mutant forms of the protein tyrosine kinase KIT and platelet-derived growth factor receptor alpha (PDGFRA) .
2. Neurological Applications
The piperazine structure is frequently associated with neuroactive compounds. Research suggests that derivatives of this compound may influence neurotransmitter systems and could potentially be developed for treating conditions such as anxiety and depression . The interaction of piperazine derivatives with serotonin receptors has been particularly noted.
3. Nucleoside Transport Inhibition
The compound has been explored for its ability to inhibit equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and regulation of adenosine function. A study demonstrated that analogs of this compound selectively inhibited ENT2 over ENT1, suggesting potential applications in modulating adenosine signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Variations in the piperazine ring and modifications to the purine structure can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Fluorination at position 2 | Increases affinity for target receptors |
| Methylation at position 3 | Enhances metabolic stability |
| Alteration of the acetamide group | Modulates solubility and bioavailability |
Case Studies
Case Study 1: Antitumor Efficacy
A study involving a series of piperazine derivatives showed that introducing a fluorophenyl group significantly improved the compounds' potency against cancer cell lines. The lead compound demonstrated an IC50 value in the nanomolar range against specific tumor types .
Case Study 2: Neuromodulatory Effects
In animal models, a derivative similar to 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purinin-7-yl)acetamide was tested for anxiolytic effects. Results indicated a significant reduction in anxiety-like behaviors compared to control groups .
Mechanism of Action
The mechanism of action of 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Molecular docking studies have shown that the binding site of this compound may differ from conventional inhibitors, suggesting a unique mode of action .
Comparison with Similar Compounds
1,3-Dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione Derivatives
A series of structurally related compounds, synthesized by Bhatia et al., share the 1,3-dimethylpurine-2,6-dione core but differ in their piperazine substituents (Table 1). These derivatives were evaluated for pulmonary vasodilator activity, with compound 8 (7-(2-{4-[1-(3,4-dichlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethylpurine-2,6-dione) exhibiting the highest activity due to strong electron-withdrawing dichloro groups enhancing PDE3 inhibition .
| Compound | Piperazine Substituent | Relative Activity (vs. Cilostazol) | Key Structural Feature |
|---|---|---|---|
| 4 | 4-[1-(4-Hydroxyphenyl)ethyl] | Moderate | Hydroxyl group (electron-donating) |
| 6 | 4-[(2,4-Dinitrophenyl)methyl] | Mild to Moderate | Nitro groups (electron-withdrawing) |
| 8 | 4-[1-(3,4-Dichlorophenyl)ethyl] | Most Active | Dichloro groups (electron-withdrawing) |
| Target | 4-(2-Fluorophenyl)methyl | Not Reported | Fluorine (mild electron-withdrawing) |
Key Observations :
- Electron-withdrawing groups (e.g., –Cl, –NO₂) on the piperazine-linked aromatic ring correlate with enhanced vasodilatory activity, likely due to improved receptor binding or metabolic stability .
- The target compound’s 2-fluorophenyl group, while less electron-withdrawing than dichloro or nitro substituents, may offer a balance between potency and reduced toxicity.
Spirocyclic Piperazine Derivatives
Compounds such as 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) and its 3-chlorophenyl analog (14) feature a spirocyclic core but retain the piperazine moiety. These compounds, though structurally distinct from the target molecule, demonstrate the versatility of piperazine in modulating bioactivity. However, their pharmacological profiles remain underexplored in the provided evidence .
Complex Acetamide Derivatives
The synthesis of (S)-2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)-N-(2-(3,5-difluorophenyl)-1-(2,2"-dioxo-1,1",2,2"-tetrahydro-[4,2':5',4"-terpyridin]-6'-y1)ethyl)acetamide (13) highlights the role of fluorinated groups in enhancing compound stability and target engagement. While this molecule’s indazole-terpyridine scaffold diverges from the target’s purine core, its fluorinated acetamide side chain underscores the importance of fluorine in modern drug design .
Research Findings and Mechanistic Insights
Pharmacological Activity Trends
- Electron-Withdrawing vs. Electron-Donating Groups: Analogs with electron-withdrawing substituents (e.g., –Cl, –NO₂) consistently outperform those with electron-donating groups (e.g., –OH) in PDE3 inhibition assays, suggesting that electronic effects dominate activity modulation .
- Fluorine’s Role : Fluorine’s moderate electron-withdrawing nature and ability to block metabolic oxidation sites may position the target compound as a candidate for further optimization, particularly in balancing potency and bioavailability .
Biological Activity
The compound 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide , with the molecular formula , has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.
Synthesis
The compound is synthesized from 9α-hydroxyparthenolide , which is derived from the aerial parts of Anvillea radiata. The synthesis involves the reaction of 9α-hydroxyparthenolide with 4-(2-fluorophenyl)piperazine in ethanol, yielding a high purity product (95%) after recrystallization .
The biological activity of this compound is primarily linked to its interaction with various biological targets. Notably, it has been studied for its effect on lysosomal phospholipase A2 (PLA2G15), an enzyme implicated in phospholipidosis—a pathological condition characterized by the accumulation of phospholipids in lysosomes. Inhibition of PLA2G15 has been associated with drug-induced toxicity, highlighting the importance of this enzyme as a target for evaluating the safety profiles of new drugs .
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit:
- Antidepressant-like effects : The piperazine moiety is known for its role in various psychoactive compounds. Studies suggest that modifications in this structure can enhance serotonergic activity .
- Antitumor activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Study 1: PLA2G15 Inhibition
A study investigated the inhibition of PLA2G15 by a library of compounds including derivatives related to our compound. It was found that several compounds inhibited PLA2G15 with IC50 values less than 1 mM. This suggests that this compound may also possess similar inhibitory properties .
Study 2: Antidepressant Activity
Another research focused on the antidepressant potential of piperazine derivatives indicated that modifications to the piperazine ring can significantly enhance activity at serotonin receptors. The presence of a fluorine atom in the phenyl ring may contribute to increased receptor affinity and selectivity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H34N2O5 |
| Molecular Weight | 434.55 g/mol |
| Synthesis Yield | 95% |
| Key Biological Target | PLA2G15 |
| IC50 (PLA2G15 Inhibition) | < 1 mM |
Q & A
[Basic] How is this compound synthesized, and what purification methods are recommended?
The synthesis typically involves multi-step reactions, starting with functionalization of the purine core followed by piperazine coupling. For example:
Alkylation : Introduce the 2-fluorophenylpiperazine moiety via nucleophilic substitution or reductive amination.
Acetamide formation : Couple the intermediate with activated acetic acid derivatives.
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent pair: dichloromethane/methanol) to achieve >95% purity. Statistical optimization of reaction parameters (e.g., temperature, stoichiometry) via Design of Experiments (DoE) can enhance yield .
[Basic] What spectroscopic techniques are essential for characterizing this compound’s structure?
- NMR : Confirm regiochemistry of substitutions (¹H/¹³C NMR) and piperazine connectivity (2D COSY/NOESY).
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm.
Data interpretation should align with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
[Advanced] How can statistical experimental design (DoE) optimize reaction conditions for this compound’s synthesis?
- Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) to identify critical factors.
- Response Surface Methodology (RSM) : Model nonlinear interactions and predict optimal conditions (e.g., 72% yield at 60°C, 1.2 eq. reagent).
- Validation : Confirm robustness via triplicate runs under predicted conditions. This reduces trial-and-error experimentation by 40–60% .
[Advanced] What computational approaches predict the reactivity and stability of this compound under varying conditions?
- Density Functional Theory (DFT) : Calculate transition states for hydrolysis or oxidation pathways.
- Molecular Dynamics (MD) : Simulate solvation effects and thermal degradation in aqueous buffers.
- In Silico Tools : Use software like COMSOL Multiphysics to model photolytic stability under UV exposure. ICReDD’s quantum chemical reaction path searches are particularly effective for predicting degradation products .
[Advanced] How to resolve contradictions in bioactivity data across different studies?
- Comparative Analysis : Normalize data using internal controls (e.g., reference inhibitors) and standardized assay protocols.
- Meta-Analysis : Apply multivariate regression to isolate variables (e.g., cell line variability, assay pH).
- Reproducibility Checks : Replicate studies under controlled conditions (e.g., fixed incubation time, serum-free media) .
[Basic] What in vitro assays are suitable for initial pharmacological profiling?
- Enzyme Inhibition : Test adenosine receptor binding via competitive ELISA or fluorescence polarization.
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Solubility : Measure kinetic solubility in PBS (pH 7.4) using nephelometry. Training in chemical biology methods (e.g., dose-response curve fitting) is critical for accurate interpretation .
[Advanced] How to design stability studies to assess degradation under thermal and photolytic stress?
- Forced Degradation : Expose the compound to 40–80°C (thermal) and UV light (photolytic) for 1–4 weeks.
- Analytical Monitoring : Track degradation via HPLC-MS every 7 days. Use Arrhenius kinetics to extrapolate shelf-life at 25°C.
- Software Integration : Employ AI-driven platforms to automate data collection and identify degradation pathways .
[Advanced] What strategies validate target engagement and mechanism of action in complex systems?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified receptors.
- CRISPR Knockouts : Validate specificity using receptor-deficient cell lines.
- Proteomics : Perform SILAC labeling to identify downstream protein interactions. Theoretical frameworks (e.g., lock-and-key vs. induced-fit models) guide hypothesis testing .
[Basic] What parameters are critical for scaling up synthesis from milligram to gram quantities?
- Mixing Efficiency : Use overhead stirring (500 rpm) to ensure homogeneity in exothermic reactions.
- Solvent Selection : Replace low-boiling solvents (e.g., DCM) with toluene for safer distillation.
- Reactor Design : Optimize heat transfer via jacketed reactors. CRDC guidelines emphasize reactor geometry and flow dynamics for scale-up .
[Advanced] How to employ machine learning (ML) to predict structure-activity relationships (SAR) for derivatives?
- Feature Engineering : Extract descriptors (e.g., logP, topological polar surface area) from PubChem data.
- Model Training : Use random forests or neural networks to correlate structural features with bioactivity (IC₅₀).
- Validation : Apply k-fold cross-validation to avoid overfitting. AI-integrated platforms like COMSOL enable real-time SAR optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
